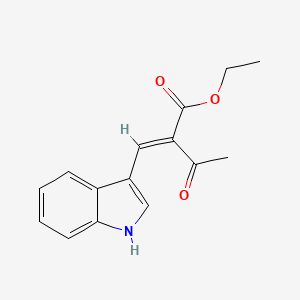
ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate, also known as ethyl 2-(1H-indol-3-yl)-3-oxobut-2-enoate, is a synthetic compound commonly used in scientific research. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been used in various scientific studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain hormones. It has also been suggested that this compound may interact with cellular signaling pathways, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various bioactive compounds. Additionally, this compound has been shown to have various biological effects, making it a useful tool in scientific research.
One limitation of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research involving ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One potential direction is the synthesis of novel indole-based compounds with potential anticancer activity. Another potential direction is the investigation of the mechanism of action of this compound. Additionally, the potential use of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate as a therapeutic agent for various diseases should be explored.
Conclusion:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been extensively used in scientific research. This compound has been shown to have various biological effects, making it a useful tool in scientific research. The potential use of this compound as a therapeutic agent for various diseases should be further explored.
Métodos De Síntesis
There are several methods to synthesize ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One of the most common methods involves the reaction between ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate acetoacetate and indole-3-carboxaldehyde in the presence of a base catalyst. This reaction results in the formation of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate with a high yield.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been extensively used in scientific research due to its unique properties. This compound has been used as a precursor in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of indole-based compounds with potential anticancer activity.
Propiedades
IUPAC Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)




![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)



![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)